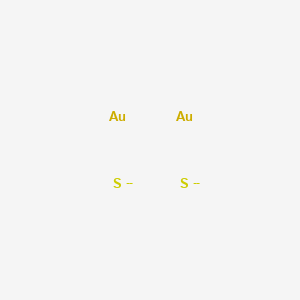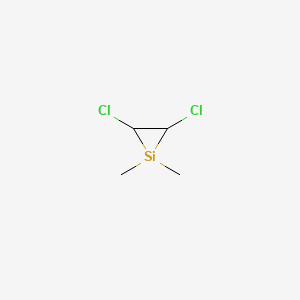
2,3-Dichloro-1,1-dimethylsilirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-1,1-dimethylsilirane is a chemical compound with the molecular formula C4H8Cl2Si. It is a member of the silirane family, which are three-membered silicon-containing ring compounds.
Métodos De Preparación
The synthesis of 2,3-Dichloro-1,1-dimethylsilirane typically involves the reaction of dichlorocarbene with silicon-containing precursors. One common method involves the reaction of dichloromethylsilane with a base to generate the dichlorocarbene intermediate, which then reacts with a silicon-containing compound to form the silirane ring . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
2,3-Dichloro-1,1-dimethylsilirane undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of larger, more complex molecules.
Aplicaciones Científicas De Investigación
2,3-Dichloro-1,1-dimethylsilirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,3-Dichloro-1,1-dimethylsilirane exerts its effects involves the interaction of its silicon-containing ring with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications .
Comparación Con Compuestos Similares
2,3-Dichloro-1,1-dimethylsilirane can be compared with other similar compounds such as:
1,3-Dichloro-2-propanol: This compound is also a chlorinated organic molecule but lacks the silicon atom present in this compound.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): While structurally different, DDQ shares some reactivity characteristics with this compound, particularly in oxidation reactions.
The uniqueness of this compound lies in its silicon-containing ring structure, which imparts distinct chemical properties and reactivity compared to other chlorinated organic compounds.
Propiedades
Fórmula molecular |
C4H8Cl2Si |
|---|---|
Peso molecular |
155.09 g/mol |
Nombre IUPAC |
2,3-dichloro-1,1-dimethylsilirane |
InChI |
InChI=1S/C4H8Cl2Si/c1-7(2)3(5)4(7)6/h3-4H,1-2H3 |
Clave InChI |
GBXFOYAKTVRSDE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(C1Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


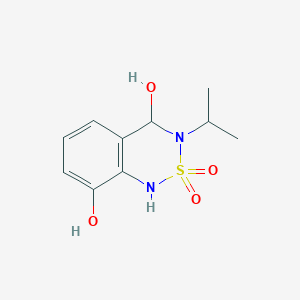
![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
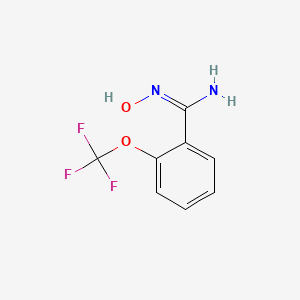
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
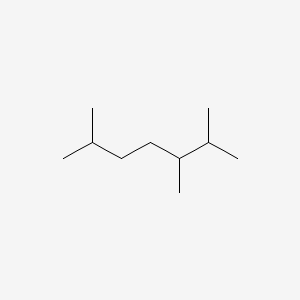
![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
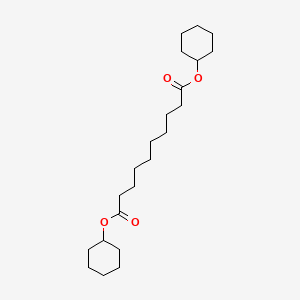
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
